5-Acetyl-3-(difluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(difluoromethyl)-1H-pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-3(11)4-2-5(6(7)8)10-9-4/h2,6H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUCYLOXZMIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Tautomeric Landscape of 3-acetyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] A fundamental and often challenging characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers, a phenomenon known as annular tautomerism.[6][7] This guide provides an in-depth exploration of the tautomerism of 3-acetyl-5-(difluoromethyl)-1H-pyrazole, a topic of significant interest for researchers engaged in the synthesis and application of novel pyrazole-based compounds.
The Tautomeric Equilibrium of 3-acetyl-5-(difluoromethyl)-1H-pyrazole
For a 3,5-disubstituted pyrazole such as 3-acetyl-5-(difluoromethyl)-1H-pyrazole, the proton on the nitrogen atom can reside on either of the two ring nitrogens, leading to a dynamic equilibrium between two tautomeric forms: 3-acetyl-5-(difluoromethyl)-1H-pyrazole and 5-acetyl-3-(difluoromethyl)-1H-pyrazole. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and the solid-state packing forces.[6][7]
The acetyl group is electron-withdrawing, while the difluoromethyl group is also strongly electron-withdrawing. In such cases, the tautomeric preference can be subtle. Generally, the tautomer where the N-H proton is on the nitrogen atom further away from the more electron-withdrawing group is favored. However, intramolecular hydrogen bonding between the N-H and the acetyl carbonyl group could also play a role in stabilizing one tautomer over the other.
Caption: Annular tautomerism of 3-acetyl-5-(difluoromethyl)-1H-pyrazole.
CAS Number and Nomenclature: A Note on Ambiguity
When reporting or searching for this compound, it is crucial to be aware of this ambiguity. Researchers should ideally specify the intended tautomer based on their synthetic route or analytical characterization, while also acknowledging the potential for the presence of the other tautomer. For indexing and registration purposes, it may be necessary to register the compound as a mixture or to seek clarification from CAS.
Synthetic Methodologies
The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or a hydrazine derivative.[10][11] For the synthesis of 3-acetyl-5-(difluoromethyl)-1H-pyrazole, a plausible route would involve the reaction of a 1,3-diketone bearing an acetyl and a difluoromethyl group with hydrazine hydrate.
General Synthetic Protocol:
A general and widely applicable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis. A modified approach for the target molecule is outlined below:
Step 1: Synthesis of the 1,3-Diketone Precursor
The key intermediate is a 1,3-diketone containing the required acetyl and difluoromethyl functionalities. This can be achieved through a Claisen condensation reaction between an ester containing a difluoromethyl group and acetone.
Step 2: Cyclization with Hydrazine
The resulting 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the pyrazole ring. This reaction often proceeds at elevated temperatures. The use of hydrazine hydrate will result in an N-unsubstituted pyrazole, which will exist as a mixture of tautomers.
Caption: General synthetic workflow for 3-acetyl-5-(difluoromethyl)-1H-pyrazole.
Spectroscopic and Analytical Characterization
Distinguishing between the two tautomers of 3-acetyl-5-(difluoromethyl)-1H-pyrazole requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | The chemical shift of the pyrazole C4-H proton will be a key indicator. The position of the N-H proton can also be observed, often as a broad singlet. In some cases, at low temperatures, separate signals for both tautomers may be resolved, allowing for the determination of the tautomeric ratio. |
| ¹³C NMR | The chemical shifts of the C3 and C5 carbons will differ significantly between the two tautomers. The carbon attached to the nitrogen bearing the proton will have a different chemical shift compared to the carbon adjacent to the sp² nitrogen. |
| ¹⁹F NMR | The difluoromethyl group will exhibit a characteristic signal, and its coupling to the C5-H (if present in that tautomer) could provide structural information. |
| IR Spectroscopy | The N-H stretching frequency can provide information about hydrogen bonding. The C=O stretching frequency of the acetyl group may also be sensitive to the tautomeric form. |
| Mass Spectrometry | Both tautomers will have the same molecular weight and will not be distinguishable by mass spectrometry alone. However, it is essential for confirming the molecular formula of the synthesized compound. |
Experimental studies on similar pyrazole systems have shown that the proton exchange between tautomers can be an intermolecular process, often facilitated by solvent molecules.[6][7] Therefore, the choice of NMR solvent can influence the observed spectra.
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The introduction of a difluoromethyl group can enhance metabolic stability and modulate the acidity of the N-H proton, which can be crucial for target binding. The acetyl group provides a handle for further chemical modification. Given these features, 3-acetyl-5-(difluoromethyl)-1H-pyrazole and its derivatives are promising candidates for screening in various drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5]
Conclusion
The study of 3-acetyl-5-(difluoromethyl)-1H-pyrazole presents a fascinating case of annular tautomerism. While a specific CAS number for a single tautomer remains elusive, a comprehensive understanding of the dynamic equilibrium between its two forms is essential for its synthesis, characterization, and application. This guide provides a foundational framework for researchers, emphasizing the importance of rigorous analytical techniques to elucidate the tautomeric preference and the need for careful consideration of nomenclature and CAS number assignment. The continued exploration of such fluorinated pyrazole derivatives holds significant promise for the discovery of novel therapeutic agents.
References
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- Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- National Center for Biotechnology Information. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- National Center for Biotechnology Information. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ...
- BLDpharm. 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
- Paper Publications.
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- MDPI. (2019, July 19). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
- National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
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Technical Guide: Tautomerism and Structural Dynamics of 3-Difluoromethyl-5-Acetyl Pyrazole Derivatives
The following technical guide details the tautomeric behavior, synthesis, and characterization of 3-difluoromethyl-5-acetyl pyrazole derivatives.
Executive Summary
The pyrazole pharmacophore is a cornerstone of modern agrochemical and pharmaceutical design, particularly when functionalized with fluorinated motifs. The 3-difluoromethyl-5-acetyl pyrazole system presents a unique challenge in structural biology: annular tautomerism .
This guide analyzes the thermodynamic equilibrium between the
The Tautomeric Landscape
The Equilibrium Mechanism
In
-
Tautomer A: 3-difluoromethyl-5-acetyl-
-pyrazole. -
Tautomer B: 5-difluoromethyl-3-acetyl-
-pyrazole.
While these are chemically identical in rapid exchange (solution phase), they possess distinct dipole moments, lipophilicities, and binding capabilities.
Intramolecular Hydrogen Bonding (IMHB)
The dominant tautomer is often dictated by the ability to form an Intramolecular Hydrogen Bond (IMHB).
-
The Acetyl Effect: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. If the acetyl group is at the C5 position (adjacent to the NH), a stable 6-membered pseudo-ring is formed between the Pyrazole-NH and the Carbonyl-O.
-
The Difluoromethyl Effect: The
group is a weak H-bond donor but primarily acts as a lipophilic, electron-withdrawing group. It does not compete effectively with the carbonyl for the NH proton.
Thermodynamic Conclusion: In non-polar solvents (e.g.,
Visualization of Tautomeric Flux
The following diagram illustrates the proton transfer and the stabilization of the 5-acetyl form via IMHB.
Figure 1: Tautomeric equilibrium favoring the 5-acetyl isomer via intramolecular hydrogen bonding.
Synthetic Pathways & Regiocontrol
Synthesis of the parent scaffold usually yields the tautomeric mixture. However, "locking" the tautomer (e.g., via
Core Synthesis Protocol
The standard approach involves the cyclocondensation of a fluorinated 1,3-diketone equivalent with hydrazine.
Reagents:
-
Substrate: 1,1-difluoro-2,4-pentanedione (or equivalent silyl enol ether).
-
Nucleophile: Hydrazine hydrate (
). -
Solvent: Ethanol or Acetic Acid.
Step-by-Step Protocol:
-
Preparation: Dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in Ethanol (
). -
Addition: Cool to
. Add Hydrazine hydrate (1.1 eq) dropwise. Exothermic reaction. -
Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2 hours.
-
Workup: Evaporate solvent. The residue is usually the solid tautomeric mixture.[1]
-
Purification: Recrystallization from Hexane/EtOAc.
Regioselective N-Alkylation (The "Trap")
When reacting the tautomeric mixture with an alkyl halide (e.g., MeI), two isomers are formed.
-
Kinetic Product: Alkylation usually occurs at the nitrogen furthest from the bulky/electron-withdrawing group (steric control).
-
Thermodynamic Product: Alkylation at the nitrogen that preserves the most aromatic system or minimizes dipole repulsion.
Table 1: Regioselectivity Drivers in N-Alkylation
| Factor | Effect on 3- |
| Sterics | Acetyl is bulkier than |
| Electronics | Pyrazole N lone pair is less nucleophilic near EWG ( |
| Solvent | Polar aprotic solvents (DMF) favor |
Analytical Characterization (Self-Validating Protocols)
Distinguishing the tautomers (or regioisomers after alkylation) requires specific NMR techniques.
NMR Spectroscopy
The proton on the
-
NMR:
-
Signal: A triplet (
) located at . -
NH Signal: Broad singlet, often invisible in
due to exchange. If visible (low temp), a shift indicates IMHB (5-acetyl form).
-
Signal: A triplet (
-
NMR:
-
Carbonyl Carbon: Distinct shift depending on proximity to NH.
-
Carbon: Triplet (
).
-
-
NMR:
-
Doublet (
). -
Chemical shift is sensitive to the tautomeric state (
).
-
Crystallography
X-ray diffraction is the gold standard. In the solid state, the molecule usually crystallizes as a single tautomer stabilized by intermolecular H-bonds or packing forces.
-
Expectation: The 5-acetyl tautomer is frequently observed in crystal structures of similar analogs due to the planarizing effect of the IMHB.
Implications in Drug Design
Bioisosterism
The 3-difluoromethyl-5-acetyl pyrazole motif is a bioisostere for:
-
Salicylamides: The IMHB mimics the OH...O=C interaction of salicylates.
-
cis-Amides: The 5-acetyl tautomer presents a fixed geometry that can fit specific kinase pockets (e.g., p38 MAP kinase inhibitors).
Lipophilicity Modulation
The
-
Acidity: The
proton is sufficiently acidic to act as a weak H-bond donor to protein backbone carbonyls. -
Metabolic Stability: The
group blocks metabolic oxidation at that position compared to a methyl group.
Figure 2: Interaction map of the pharmacophore within a biological binding pocket.
References
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones. Source: Scientific & Academic Publishing. URL:[Link]
-
Recent advances in the synthesis of fluorinated hydrazones. Source: National Institutes of Health (PMC). URL:[Link]
-
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol (Crystal Structure Data). Source: National Institutes of Health (PMC). URL:[Link]
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A Comprehensive Safety and Handling Guide for 5-Acetyl-3-(difluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5-Acetyl-3-(difluoromethyl)-1H-pyrazole. As no specific safety data sheet (SDS) is publicly available for this compound, this guide has been constructed by extrapolating data from structurally related pyrazole derivatives. The core chemical scaffold, a pyrazole ring, is a well-known pharmacophore with a range of biological activities, and its derivatives are common in agrochemical and pharmaceutical research. The presence of an acetyl group and a difluoromethyl group introduces specific chemical properties that inform the safety protocols outlined herein. This guide is intended for use by trained professionals in a laboratory setting and should be supplemented by institutional safety protocols and professional chemical judgment.
Hazard Identification and GHS Classification
While a definitive GHS classification for 5-Acetyl-3-(difluoromethyl)-1H-pyrazole is not established, an assessment of analogous compounds suggests the following potential hazards. The pyrazole moiety and its derivatives are known to exhibit a range of toxicological profiles.
1.1. Predicted GHS Classification
Based on data from similar pyrazole-containing molecules, the following GHS classifications are anticipated.[1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
1.2. Pictograms and Signal Word
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
1.3. Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
1.4. Precautionary Statements
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312
-
Storage: P403+P233, P405
-
Disposal: P501
First-Aid Measures: A Step-by-Step Protocol
Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling potentially hazardous chemical compounds.[3][4]
-
General Advice: In all cases of exposure, consult a physician and provide them with this safety guide.
-
If Inhaled:
-
Immediately move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
If the individual is not breathing, provide artificial respiration. Caution: Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Consult a physician.
-
-
In Case of Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.
-
Remove contact lenses, if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist.
-
-
If Swallowed:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse the mouth with water.
-
Call a physician or poison control center immediately.
-
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing exposure and ensuring the stability of the compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that safety showers and eyewash stations are easily accessible.[6]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential.
-
Eye/Face Protection: Wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, and closed-toe shoes. For operations with a higher risk of splashing, consider additional protective clothing.[2]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[4]
3.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
The recommended storage temperature is typically between 2-8°C for long-term stability.
Physical and Chemical Properties
While experimental data for this specific molecule is not available, the following table provides estimated properties based on its structure and data from similar compounds.
| Property | Estimated Value/Information |
| Molecular Formula | C6H5F2N2O |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |
| Stability | Stable under recommended storage conditions.[2] |
Firefighting and Accidental Release Measures
5.1. Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
5.2. Accidental Release
-
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 3.2.
-
Avoid breathing dust or vapors.[9]
-
-
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.[3]
-
-
Methods for Containment and Cleaning Up:
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Toxicological and Ecological Information
6.1. Toxicological Information
The toxicological properties of 5-Acetyl-3-(difluoromethyl)-1H-pyrazole have not been fully investigated.[10] However, based on the predicted GHS classification, it is expected to be harmful if swallowed and to cause skin, eye, and respiratory irritation.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic. No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
6.2. Ecological Information
The environmental impact of this compound has not been determined. It is crucial to prevent its release into the environment. Do not allow the product to enter drains, watercourses, or the soil.[2][4]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Product: Dispose of this material through a licensed chemical disposal company.
-
Contaminated Packaging: Dispose of as unused product.
Diagrams
Emergency Response Workflow
Caption: Workflow for first aid response to exposure.
Safe Handling and PPE Protocol
Caption: Protocol for safe handling and personal protective equipment.
References
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole - PubChem. (n.d.). Retrieved from [Link]
-
MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid - Capot Chemical. (2026, January 28). Retrieved from [Link]
-
CHEMICAL SAFETY DATA SHEET - Biolandes. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Rhodizonic acid dihydrate - Cole-Parmer. (2005, June 24). Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (n.d.). Retrieved from [Link]
-
PYDIFLUMETOFEN. (n.d.). Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (2022, November 14). Retrieved from [Link]
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone - Academy of Sciences Malaysia. (n.d.). Retrieved from [Link]
-
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72) - AERU. (2025, August 6). Retrieved from [Link]
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Methodological & Application
Reaction of 4,4-difluorobutane-1,3-dione derivatives with hydrazine
Application Notes & Protocols
Topic: Reaction of 4,4-Difluorobutane-1,3-dione Derivatives with Hydrazine: A Comprehensive Guide to the Synthesis of Fluorinated Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in drug discovery. The strategic incorporation of fluorine into these scaffolds further enhances their pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved efficacy and a better pharmacokinetic profile.[2] It is estimated that fluorinated compounds constitute 30-50% of all active components currently under development.[2]
The reaction of β-dicarbonyl compounds, such as 4,4-difluorobutane-1,3-dione derivatives, with hydrazine is one of the most fundamental and reliable methods for constructing the pyrazole ring, a process known as the Knorr pyrazole synthesis.[3][4] This guide provides an in-depth analysis of this reaction, from its underlying mechanism to detailed experimental protocols, offering researchers the insights needed to leverage this powerful transformation in the synthesis of novel fluorinated pyrazole derivatives for drug development.
Mechanistic Insights: The "Why" Behind the Reaction
The cyclocondensation of a 1,3-dione with hydrazine is a robust process that proceeds through a well-established pathway. Understanding this mechanism is critical for controlling the reaction, predicting outcomes, and troubleshooting potential issues. The reaction between an unsymmetrical dione like a 4,4-difluorobutane-1,3-dione derivative and hydrazine proceeds through several key steps.
Causality of the Initial Attack: The 4,4-difluorobutane-1,3-dione possesses two electrophilic carbonyl carbons. The carbon adjacent to the difluoromethyl (-CHF₂) group is rendered significantly more electrophilic due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Consequently, the initial nucleophilic attack by one of the nitrogen atoms of hydrazine occurs preferentially at this more reactive carbonyl carbon.
The overall mechanism can be summarized as follows:
-
Nucleophilic Attack: A nitrogen atom from hydrazine attacks the more electrophilic carbonyl carbon (C3 of the dione).
-
Hydrazone Formation: This is followed by a proton transfer and the elimination of a water molecule to form a key hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a dihydroxypyrazolidine, readily undergoes dehydration (loss of a second water molecule) to form the stable, aromatic pyrazole ring.[5][6][7]
This sequence ensures a high degree of regioselectivity, which is a critical consideration in complex molecule synthesis.
Caption: Figure 1: Reaction Mechanism of Pyrazole Formation.
Experimental Protocols
This section provides a generalized, self-validating protocol for the synthesis of 3-(difluoromethyl)-5-substituted-1H-pyrazoles. This protocol should be adapted based on the specific substrate (R-group) and the scale of the reaction.
General Workflow Overview
A successful synthesis relies on a systematic progression from reaction setup to final product characterization.
Caption: Figure 2: General Experimental Workflow.
Protocol: Synthesis of 3-(difluoromethyl)-5-phenyl-1H-pyrazole
This protocol details the reaction using 4,4-difluoro-1-phenylbutane-1,3-dione as a model substrate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| 4,4-difluoro-1-phenylbutane-1,3-dione | 198.16 | 10.0 | 1.98 g | Starting material. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 12.0 | ~0.75 mL | Corrosive and toxic. Handle in a fume hood. Use slight excess. |
| Ethanol (200 proof) | 46.07 | - | 40 mL | Reaction solvent. |
| Glacial Acetic Acid | 60.05 | catalytic | 0.2 mL | Optional, can accelerate dehydration steps. |
| Deionized Water | 18.02 | - | ~100 mL | For work-up. |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL | For neutralization. |
| Ethyl Acetate | 88.11 | - | ~150 mL | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-difluoro-1-phenylbutane-1,3-dione (1.98 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture until the dione is fully dissolved. A gentle warming may be applied if necessary. Add the catalytic amount of glacial acetic acid (0.2 mL) at this stage, if desired.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.75 mL, ~12.0 mmol) to the stirred solution at room temperature. The addition is typically mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dione is consumed.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing deionized water (100 mL). The product will often precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and air dry.
-
If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.
-
Self-Validation through Characterization:
-
Expected Outcome: A white to off-white crystalline solid.
-
¹H NMR: Expect characteristic peaks for the pyrazole CH, aromatic protons, and the CHF₂ group (a triplet due to H-F coupling).
-
¹⁹F NMR: A doublet corresponding to the CHF₂ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈F₂N₂).
Applications in Drug Development
Fluorinated pyrazoles synthesized via this method are prevalent in numerous classes of therapeutic agents. Their value stems from the combined benefits of the metabolically robust pyrazole core and the unique physicochemical properties imparted by the fluorine atoms.[8][9]
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. For example, Futibatinib, a pyrimidine-fused pyrazole, is approved for treating cholangiocarcinoma.[1]
-
Antibacterial Agents: Trifluoromethyl-phenyl substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like S. aureus.[1]
-
Anti-inflammatory Drugs: The most famous pyrazole-containing drug, Celecoxib, is a selective COX-2 inhibitor used to treat inflammation and pain. While not difluoromethylated, it highlights the scaffold's importance in this therapeutic area.
The ability to reliably synthesize diverse libraries of fluorinated pyrazoles using the dione-hydrazine condensation is a critical enabling technology for lead optimization programs in drug discovery.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Shaikh, S., Khan, F., & Sangshetti, J. (2024).
-
Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648-4651. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Akbar, M. R., & Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2097-2116. [Link]
-
Zelenin, K. N. (1995). RECENT ADVANCES IN THE REACTIONS OF HYDRAZINES AND HYDROXYLAMINES WITH (α,β-UNSATURATED AND β-DICARBONYL COMPOUNDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 102(1-4), 519-540. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Ali, T., & Siddiqui, N. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]
-
Reddit. (n.d.). Dicarbonyl + Hydrazine -> Cyclic compound? Reddit. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Filo. (2025). What is the product of the reaction between 2,4-pentanedione and hydrazine? Filo. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Question: What is the product of the reaction between 2,4-pentanedione an.. [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Methylation of 5-Acetyl-3-(difluoromethyl)-1H-pyrazole
This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors (specifically SDHI fungicide development). It addresses the specific challenge of regioselective
Executive Summary & Strategic Overview
The
The Core Challenge: The starting material exists as a tautomeric mixture. Methylation can occur at either nitrogen atom, yielding two distinct regioisomers:
-
Target Isomer (Typically Desired): 1-methyl-3-(difluoromethyl)-5-acetylpyrazole (Me adjacent to Acetyl).
-
Competitor Isomer: 1-methyl-5-(difluoromethyl)-3-acetylpyrazole (Me adjacent to
).
Scientific Reality: Direct alkylation under standard basic conditions (
-
Sterics: The acetyl group is significantly bulkier than the difluoromethyl group. Consequently, alkylation preferentially occurs at the nitrogen distal to the acetyl group to minimize steric clash.
-
Outcome: Direct methylation often favors the Competitor Isomer (Me next to
), contrary to the requirements of many bioactive SDHI pharmacophores.
This guide details the protocol for direct methylation, the expected isomeric distribution, and the rigorous analytical methods required to distinguish the two products.
Mechanistic Pathway & Regiochemistry[1][2]
The reaction is a nucleophilic substitution (
Tautomeric Equilibrium & Attack Vectors
Figure 1: Mechanistic pathway showing the competition between steric hindrance (Acetyl) and nucleophilicity. Path B is often favored in direct alkylation due to the lower steric demand of the
Experimental Protocols
Protocol A: Standard Kinetic Methylation (General Purpose)
Best for initial synthesis and generating standards of both isomers.
Reagents:
-
Substrate: 5-acetyl-3-(difluoromethyl)-1H-pyrazole (1.0 eq)
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Electrophile: Methyl Iodide (MeI) (1.2 eq) [CAUTION: Neurotoxin]
-
Solvent: Acetone (0.2 M concentration)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate in anhydrous Acetone.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolide anion. -
Alkylation: Cool the suspension to 0°C (ice bath). Add MeI dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Note: Two spots typically appear. The less polar spot is often the 1-methyl-5-(
) isomer (Isomer 2), while the more polar spot is the 1-methyl-5-acetyl isomer (Isomer 1), though this can reverse depending on the stationary phase.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue requires careful Flash Column Chromatography (See Section 4).
Protocol B: Cesium-Promoted "Thermodynamic" Modulation
Attempting to shift ratio towards the more crowded isomer.
Rationale: The larger Cesium cation (
Modifications:
-
Base: Replace
with Cesium Carbonate ( ) (1.5 eq). -
Solvent: DMF or Acetonitrile (Polar Aprotic).
-
Temperature: Run at 0°C to -10°C to maximize the selectivity difference between the two transition states.
Purification & Separation Strategy
Separation of these regioisomers is the most critical step. They have close boiling points and
Flash Chromatography Guidelines:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent System: Gradient of
-Hexane / Ethyl Acetate.-
Start: 95:5 Hexane:EtOAc.
-
Ramp: To 80:20 Hexane:EtOAc over 20 column volumes.
-
-
Order of Elution (Typical):
-
Isomer 2 (1-Me-5-
-3-Acetyl): Usually elutes first (Less polar due to shielding of the N-lone pair by the adjacent and lack of exposed carbonyl interaction). -
Isomer 1 (1-Me-5-Acetyl-3-
): Usually elutes second (More polar; the methyl group forces the acetyl group out of plane, exposing the carbonyl oxygen).
-
Analytical Validation (Self-Validating System)
You cannot rely on simple
Diagnostic NMR Table
| Feature | Isomer 1 (Target: 1-Me-5-Acetyl) | Isomer 2 (Competitor: 1-Me-5- |
| Structure | Me adjacent to Acetyl | Me adjacent to |
| ~ -112 to -115 ppm | ~ -110 to -113 ppm (Often broader) | |
| Doublet ( | Doublet ( | |
| Through-Space (NOESY) | Strong NOE between N-Me and Acetyl-Me | Strong NOE between N-Me and |
| ** | C5 (Acetyl-bearing) shifts upfield | C5 ( |
Structural Logic Check (NOESY)
-
Test: Irradiate the N-Methyl signal (approx 3.9 - 4.1 ppm).
-
If Isomer 1: You will see enhancement of the Acetyl-Methyl protons (~2.5 ppm). You will not see enhancement of the
proton ( , >6.5 ppm). -
If Isomer 2: You will see enhancement of the
proton ( , >6.5 ppm).[1] You will not see enhancement of the Acetyl-Methyl protons.
Process Workflow Diagram
Figure 2: Operational workflow for synthesis and purification. Note that chromatography is essential as the reaction is rarely 100% regioselective.
Troubleshooting & Optimization
-
Issue: Low Yield of Target Isomer 1.
-
Cause: Steric hindrance of the Acetyl group blocks the adjacent nitrogen.
-
Solution: Direct alkylation is inherently biased against Isomer 1. If Isomer 1 is the absolute requirement and separation is too difficult, abandon direct alkylation . Switch to a Cyclization Strategy : React 1,1-difluoro-4-methoxybut-3-en-2-one (or equivalent 1,3-electrophile) with methylhydrazine. This cyclization typically favors the 1-methyl-3-(fluoroalkyl) motif (Isomer 1) more effectively than alkylation does.
-
-
Issue: Inseparable Mixture.
-
Solution: Switch solvent to Dichloromethane (DCM) for the column. Sometimes the selectivity changes compared to Hex/EtOAc. Alternatively, use Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
References
-
Regioselectivity in Pyrazole Alkylation
-
SDHI Fungicide Synthesis (Fluxapyroxad Context)
-
NMR Characterization of Fluorinated Pyrazoles
-
Alkorta, I., et al. "19F-NMR Diastereotopic Signals in N-CHF2 Derivatives." Molecules, 2017.[6]
- Context: Provides foundational data on shifts and coupling constants in pyrazole systems.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Yield Preparation of 5-acetyl-3-(difluoromethyl)-1H-pyrazole via Weinreb Amide
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-acetyl-3-(difluoromethyl)-1H-pyrazole (also designated as 1-(3-(difluoromethyl)-1H-pyrazol-5-yl)ethanone).[1] This scaffold is a critical building block in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical bioisosteres.
The method utilizes a Weinreb amide intermediate to facilitate the selective mono-addition of a methyl Grignard reagent. Unlike direct ester-to-ketone transformations, which often suffer from over-addition to tertiary alcohols, this route ensures high chemoselectivity.[1] Special attention is given to the handling of the free N-H moiety on the pyrazole ring during the organometallic step.
Strategic Analysis & Retrosynthesis
The introduction of the acetyl group onto the electron-deficient difluoromethyl pyrazole core presents two main challenges:
-
Regioselectivity: The
group is electron-withdrawing, increasing the acidity of the N-H proton and altering the nucleophilicity of the ring. -
Chemoselectivity: Direct nucleophilic attack on an ester precursor by methylmagnesium bromide (MeMgBr) typically results in the formation of the tertiary alcohol (double addition).
Solution: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the magnesium cation upon the first nucleophilic attack.[1] This tetrahedral intermediate is stable in the reaction mixture and only collapses to the ketone upon acidic quench, effectively preventing over-addition.
Reaction Scheme
Experimental Protocols
Phase 1: Synthesis of the Weinreb Amide
Objective: Convert 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid to N-methoxy-N-methyl-3-(difluoromethyl)-1H-pyrazole-5-carboxamide.
Reagents:
-
Substrate: 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1][2]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol:
-
Activation: Charge a flame-dried reaction vessel with the carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g). Cool to 0°C under nitrogen atmosphere.
-
CDI Addition: Add CDI (1.2 equiv) portion-wise. Note: Evolution of CO2 gas will occur. Ensure adequate venting.
-
Stir: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole intermediate.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in a single portion.
-
Completion: Stir at RT for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: M+1 ≈ 206).[1]
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted imidazole), sat. NaHCO3, and brine.[3] Dry over MgSO4 and concentrate.
-
Purification: The crude Weinreb amide is typically pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Phase 2: Grignard Addition (The Critical Step)
Objective: Selective conversion of the amide to the methyl ketone.
Critical Consideration: The starting material contains an acidic N-H proton on the pyrazole ring.
-
Stoichiometry Alert: The first equivalent of MeMgBr will act as a base, deprotonating the pyrazole nitrogen. The second equivalent attacks the Weinreb carbonyl. To ensure full conversion and account for moisture/titration errors, use 3.5 equivalents of MeMgBr.
Reagents:
-
Substrate: Weinreb Amide from Phase 1 (1.0 equiv)
-
Reagent: Methylmagnesium bromide (3.0 M in Et2O) (3.5 equiv)
-
Solvent: Anhydrous THF (15 mL/g)
Protocol:
-
Setup: Dissolve the Weinreb amide in anhydrous THF under inert atmosphere (N2 or Ar). Cool the solution to -10°C (ice/salt bath).
-
Deprotonation & Addition: Add MeMgBr dropwise via syringe or addition funnel.
-
Observation: A precipitate (magnesium salt of the pyrazole) may form initially and then re-dissolve or remain as a suspension. This is normal.
-
Rate: Maintain internal temperature below 5°C.
-
-
Reaction: After addition, allow the mixture to warm to 0°C and stir for 2–3 hours.
-
Checkpoint: Do not reflux. Higher temperatures may degrade the
group or lead to side reactions.
-
-
Quench (Critical): Cool back to -10°C. Quench by slow addition of saturated aqueous NH4Cl or 1M HCl.
-
Isolation: Extract with EtOAc (3x). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Yield: Expected yield 80–90%. The product is often a low-melting solid or oil.[1]
Mechanistic Insight
Understanding the stability of the intermediate is key to troubleshooting.
Figure 2: The 5-membered chelate ring prevents the collapse of the tetrahedral intermediate, blocking the formation of the ketone during the reaction, thus preventing a second Grignard addition.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Rationale |
| Grignard Stoichiometry | 3.5 Equiv | 1.0 eq for N-H deprotonation, 1.0 eq for reaction, 1.5 eq excess to drive kinetics. |
| Temperature (Addition) | < 0°C | Controls exotherm; prevents attack on |
| Quenching pH | pH 2-3 | Ensure complete hydrolysis of the Mg-chelate and re-protonation of the pyrazole N. |
| Solvent | THF | Ether is often too non-polar to solvate the magnesiated pyrazole intermediate; THF is required. |
Common Pitfalls
-
Low Yield: Usually due to insufficient Grignard reagent. The N-H proton consumes reagent immediately. If the reagent is old/titer is low, the reaction stalls.
-
Impurity Formation: If the temperature exceeds 20°C during Grignard addition, attack on the
group (reductive defluorination) can occur, leading to monofluoro- or des-fluoro byproducts.
Safety & Handling
-
Fluorine Chemistry: While the
group is relatively stable, strong reducing agents or extremely high temperatures can liberate HF or fluoride ions. Avoid acidic conditions at high temperatures. -
Grignard Reagents: MeMgBr is pyrophoric and reacts violently with water. All glassware must be flame-dried.[1]
-
CDI: Releases CO2 upon reaction with acid. On a large scale, the off-gassing rate must be controlled to prevent reactor over-pressurization.
References
-
Weinreb Amide General Methodology
-
Difluoromethyl Pyrazole Synthesis
-
Fujihara, T., et al. "Synthesis and Biological Evaluation of Difluoromethyl-Embodying Pyrazoles." Royal Society of Chemistry (RSC) Advances, 2021. (Contextual grounding for
stability).
-
-
Grignard Addition to Weinreb Amides
-
"Weinreb Ketone Synthesis." Organic Chemistry Portal.
-
-
SDHI Fungicide Intermediates
-
Detailed workflows for pyrazole-4-carboxylic acids (analogous chemistry) are often found in patent literature for Fluxapyroxad and Isopyrazam intermediates.[1] See WO 2011/131615.
-
Sources
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Improving regioselectivity in N-alkylation of 5-acetyl-3-(difluoromethyl)pyrazole
Technical Support Center: Regioselective N-Alkylation of 5-acetyl-3-(difluoromethyl)pyrazole
Executive Summary: The "Ambident" Challenge
You are likely visiting this page because your alkylation of 5-acetyl-3-(difluoromethyl)pyrazole resulted in an inseparable mixture of regioisomers or the wrong isomer entirely.
The Core Problem: The pyrazole anion is an ambident nucleophile. The regioselectivity is governed by a tug-of-war between steric hindrance (Acetyl vs. Difluoromethyl) and electronic effects (inductive withdrawal by
-
Isomer A (1,3-isomer): Alkylation occurs on the nitrogen distal to the
group. (Typically favored by sterics if is treated as "large" and electronically by the "lone pair availability" rule). -
Isomer B (1,5-isomer): Alkylation occurs on the nitrogen adjacent to the
group. (Often favored in specific solvent systems or via chelation control).
This guide provides the protocols to diagnose your product and tune reaction conditions for maximum regioselectivity.
Diagnostic Module: Which Isomer Do I Have?
Before optimizing, you must confirm your current ratio. Do not rely solely on LCMS (both isomers have identical masses).
FAQ: How do I distinguish the N1 vs. N2 isomers?
A: The "Fluorine Shift" Rule (19F NMR)
The most reliable, non-destructive method is
| Feature | Isomer A (Target: 1-Alkyl-3-CF₂H) | Isomer B (Target: 1-Alkyl-5-CF₂H) |
| Structure | Alkyl group is far from | Alkyl group is adjacent to |
| Upfield (More negative ppm) | Downfield (Less negative ppm) | |
| Mechanism | The | The |
| NOE Signal | NOE between | NOE between |
Critical Check: Run a crude
NMR of your reaction mixture. Integration of the two fluorine signals will give you the exact isomeric ratio (e.g., 85:15) without purification.[1]
Optimization Protocols (SOPs)
Select the protocol based on your desired outcome.
Protocol A: Kinetic Control (Favoring 1-Alkyl-3-CF₂H)
Use this to place the alkyl group away from the electron-withdrawing
Theory: The nitrogen adjacent to the
-
Solvent: Anhydrous THF (0.1 M).
-
Base: NaH (1.2 eq, 60% dispersion).
-
Temperature:
to RT. -
Procedure:
-
Dissolve substrate in THF and cool to
. -
Add NaH portion-wise. Evolution of
gas will occur. -
Stir for 30 mins to ensure complete deprotonation (formation of the loose ion pair).
-
Add the alkyl halide (1.1 eq) dropwise.[2]
-
Monitor by TLC/NMR.
-
Protocol B: Thermodynamic/Chelation Control (Favoring Mixtures or 1,5-Isomer)
Use this if Protocol A fails or if you specifically need the alkyl group next to the
Theory: Using a "tight ion pair" base or a solvent that promotes hydrogen bonding can alter the nucleophilicity profile. Cesium Carbonate in DMF is the standard "thermodynamic" condition, often yielding equilibrium mixtures.
-
Solvent: DMF or NMP (Polar Aprotic).
-
Base: Cs₂CO₃ (2.0 eq).
-
Additive: In difficult cases, adding LiCl can disrupt aggregates.
-
Procedure:
-
Mix substrate, base, and alkyl halide in DMF.
-
Heat to
. -
Note: High heat promotes reversibility (N-alkylation can be reversible under harsh conditions), allowing the system to find the thermodynamic minimum.
-
Protocol C: The "Nuclear Option" (Mitsunobu Reaction)
Use this for hindered alcohols or when alkyl halides are unstable.
Theory: The Mitsunobu reaction (
-
Reagents: Alcohol (1.1 eq),
(1.5 eq), DIAD/DEAD (1.5 eq). -
Solvent: Toluene or THF.
-
Selectivity: Often favors the 1-alkyl-3-CF₂H isomer due to extreme steric sensitivity of the triphenylphosphine oxide intermediate.
Advanced Troubleshooting (Deep Dive)
Scenario: "I am getting a 50:50 mixture regardless of conditions."
Root Cause: The steric difference between the Acetyl group and the
Corrective Action:
-
Switch Solvent to Fluorinated Alcohols: Recent literature suggests using HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) as the solvent. These solvents are strong Hydrogen-Bond Donors (HBD). They solvate the anion specifically, often shielding the more basic nitrogen and forcing alkylation to the other site.
-
Reference: HFIP has been shown to reverse or drastically enhance regioselectivity in pyrazole alkylations by stabilizing specific tautomers [1].
-
-
Change the Electrophile: If using an Alkyl Iodide, switch to an Alkyl Tosylate or Chloride. Harder electrophiles (Cl/OTs) may exhibit different selectivity compared to softer electrophiles (I) due to the HSAB (Hard-Soft Acid-Base) principle.
Visualizing the Pathway
The following diagram illustrates the decision matrix for optimizing your reaction.
Caption: Decision tree for optimizing N-alkylation conditions based on crude NMR analysis.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source:International Journal of Molecular Sciences (2025).[3][4] Relevance: Demonstrates that using NaH instead of K₂CO₃ can prevent the formation of regioisomeric mixtures in 3-trifluoromethyl-5-substituted pyrazoles.[5] URL:[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source:Journal of Organic Chemistry (via CONICET/ResearchGate). Relevance: Validates the use of HFIP and TFE to dramatically alter regioselectivity ratios by H-bond solvation of the pyrazole nitrogen. URL:[Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source:Oxford Instruments Application Notes. Relevance: Provides the fundamental basis for using NMR (NOE/HMBC) to distinguish between isomers where substituents are adjacent vs. distal. URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Preventing defluorination of difluoromethyl group during pyrazole synthesis
A Guide to Preventing Defluorination of the Difluoromethyl Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for a common challenge in medicinal chemistry: preventing the unintended defluorination of the difluoromethyl (CF2H) group during pyrazole synthesis. The CF2H group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability.[1][2][3] However, its stability can be compromised under certain reaction conditions, leading to loss of fluorine and formation of undesired byproducts.
This guide will provide a comprehensive overview of the mechanisms behind defluorination, troubleshooting strategies to diagnose and resolve these issues, and optimized protocols to ensure the integrity of your difluoromethylated pyrazole products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of defluorination of the CF2H group during pyrazole synthesis?
A1: The primary cause of defluorination is the inherent acidity of the proton on the difluoromethyl group, coupled with the instability of the resulting carbanion.[4][5] In the presence of a strong base, the CF2H proton can be abstracted to form a difluoromethyl anion (R-CF2-). This anion is unstable and can readily undergo α-fluoride elimination to generate a difluorocarbene intermediate (:CF2), which can then lead to various side reactions and decomposition products.[4][6] The pyrazole ring formation itself often involves basic conditions, creating a reaction environment where this defluorination pathway can become significant.
Q2: How do reaction conditions influence the rate of defluorination?
A2: Several reaction parameters can significantly impact the rate of defluorination:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the likelihood of deprotonation of the CF2H group, thus promoting defluorination.[4]
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the elimination of the fluoride ion from the unstable difluoromethyl anion.
-
Solvent: The choice of solvent can influence the stability of the intermediates. Aprotic polar solvents may stabilize the anionic intermediate to some extent, but can also enhance the basicity of the reagents.
-
Reaction Time: Prolonged reaction times at elevated temperatures or in the presence of strong bases can lead to increased defluorination.
Q3: Are certain pyrazole synthesis methods more prone to causing defluorination?
A3: Yes, methods that employ harsh basic conditions or high temperatures are more likely to induce defluorination. For instance, classical pyrazole syntheses involving the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under strongly basic conditions can be problematic.[7] Conversely, methods that proceed under milder conditions, such as [3+2] cycloaddition reactions using difluoroacetohydrazonoyl bromides, are generally less prone to causing defluorination.[8][9]
Q4: Can the substituents on the pyrazole precursor influence the stability of the CF2H group?
A4: Absolutely. Electron-withdrawing groups on the aromatic ring or other parts of the precursor molecule can increase the acidity of the CF2H proton, making it more susceptible to deprotonation and subsequent defluorination. Conversely, electron-donating groups may slightly decrease the acidity of the CF2H proton, offering some protection against defluorination.
Troubleshooting Guide: Diagnosing and Resolving Defluorination
This section provides a structured approach to troubleshooting unexpected defluorination during your pyrazole synthesis.
Initial Diagnosis
The first step is to confirm that defluorination is indeed the issue. This can be achieved through:
-
Mass Spectrometry (MS): Look for masses corresponding to the loss of one or two fluorine atoms from your expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The disappearance or significant reduction of the characteristic triplet signal for the CF2H group is a strong indicator of defluorination.
-
¹H NMR: The appearance of new signals in the aromatic or aliphatic region, and the disappearance of the characteristic triplet for the CF2H proton, can also point to defluorination.
-
Troubleshooting Workflow
Once defluorination is confirmed, use the following decision tree to identify and address the root cause.
Caption: Troubleshooting workflow for defluorination.
Quantitative Data Summary: Impact of Reaction Parameters on Defluorination
The following table summarizes the expected impact of adjusting key reaction parameters on the extent of defluorination.
| Parameter | High-Risk Condition | Recommended Adjustment | Expected Outcome on Defluorination |
| Base | Strong base (e.g., NaH, LDA) | Weaker base (e.g., K₂CO₃, Et₃N) | Significant Decrease |
| Temperature | > 80 °C | Room temperature or below | Significant Decrease |
| Concentration | High concentration of base | Lower molar equivalents of base | Moderate Decrease |
| Reaction Time | Prolonged heating | Monitor and quench at completion | Decrease |
Recommended Experimental Protocols
To minimize the risk of defluorination, consider the following optimized protocols.
Protocol 1: Mild Base-Mediated Pyrazole Synthesis
This protocol is suitable for the condensation of a difluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To a solution of the difluoromethylated 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetonitrile) at 0 °C, add the hydrazine derivative (1.1 equiv).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: [3+2] Cycloaddition for Pyrazole Synthesis
This method is highly recommended for sensitive substrates as it avoids the use of strong bases.[8][9]
Step-by-Step Methodology:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Reactant Mixture: In a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dissolve the difluoroacetohydrazonoyl bromide (1.0 equiv) and the alkyne or alkene (1.2 equiv).
-
Base Addition: At room temperature, add a mild organic base like triethylamine (Et₃N, 2.0 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.
Mechanistic Insights into Defluorination
Understanding the underlying mechanism is crucial for effective troubleshooting.
Caption: Mechanism of base-induced defluorination.
The key to preventing defluorination is to suppress the formation of the unstable difluoromethyl anion or to trap it before it can undergo α-fluoride elimination. The use of weaker bases, lower temperatures, and shorter reaction times all contribute to minimizing the concentration and lifetime of this reactive intermediate.[4][6]
Concluding Remarks
The successful synthesis of difluoromethylated pyrazoles hinges on a careful selection of reaction conditions that favor the desired cyclization pathway while minimizing the competing defluorination side reaction. By understanding the mechanistic underpinnings of C-F bond cleavage and employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target compounds. For particularly sensitive substrates, switching to milder synthetic routes, such as the [3+2] cycloaddition, is a highly effective strategy.
References
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018). Journal of the American Chemical Society. Available at: [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2021). American Chemical Society. Available at: [Link]
- Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. (n.d.). Various sources.
-
Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A. (2022). Royal Society of Chemistry. Available at: [Link]
-
Facile and Reversible Cleavage of C−F Bonds. Contrasting Thermodynamic Selectivity for RuCF2H vs FOsCFH | Journal of the American Chemical Society. (2000). Journal of the American Chemical Society. Available at: [Link]
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021). Royal Society of Chemistry. Available at: [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024). ResearchGate. Available at: [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - PubMed. (2024). PubMed. Available at: [Link]
-
Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023). Hypha Discovery. Available at: [Link]
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (2019). MDPI. Available at: [Link]
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry | ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]
-
N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - arkat usa. (2025). Arkat USA. Available at: [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]
- Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home. (n.d.). Queen Mary University of London.
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024). ACS Publications. Available at: [Link]
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024).
- C–F bond functionalizations of trifluoromethyl groups via radical intermedi
-
(PDF) N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. (2025). ResearchGate. Available at: [Link]
- Straightforward synthesis of difluoromethylated pyrazolines. - ResearchGate. (n.d.).
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Institutes of Health. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.). National Institutes of Health. Available at: [Link]
- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 6. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Addition to Difluoromethyl Pyrazole Nitriles
Executive Summary
You are likely encountering difficulties synthesizing a ketone from a difluoromethyl (
This guide addresses the three most common failure modes: Quenching (Deprotonation) , Inert Reactivity , and Hydrolysis Failure .
Part 1: Diagnostic Workflow
Before altering your chemistry, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic flow for Grignard addition failures.
Part 2: Critical Failure Modes & Solutions (FAQs)
Issue 1: "I added 1.2 equivalents of Grignard, but I only recovered starting material."
Diagnosis: The Proton Sink Effect.
The
The Fix:
-
Stoichiometry: If your pyrazole has a free
, you must use at least 2.5 to 3.0 equivalents of Grignard.-
Eq 1: Deprotonates the Pyrazole
. -
Eq 2: Attacks the Nitrile
. -
Eq 3: Buffer for adventitious moisture or
deprotonation.
-
-
Protection: A cleaner approach is to protect the pyrazole nitrogen (e.g., SEM, THP, or Methyl) before the reaction. This prevents the formation of the insoluble magnesium salt which can coat the reactive surface.
Issue 2: "The reaction is sluggish even with excess Grignard."
Diagnosis: Nitrile Deactivation.
While the
The Fix: Lewis Acid Catalysis (The "Copper Effect").
Add catalytic Copper(I) Bromide (
-
Mechanism: This generates a transient organocopper or organozinc species which is softer and more nucleophilic toward the nitrile carbon, while minimizing hard basicity (deprotonation).
-
Note:
also coordinates to the nitrile nitrogen, activating the carbon for attack.
Issue 3: "I see full conversion on LCMS, but the yield of the ketone is low after the column."
Diagnosis: Stable Imine Intermediates.
The addition of Grignard to a nitrile forms a magnesium imine salt (
The Fix: Forced Acidic Hydrolysis.
You must drive the equilibrium from imine to ketone using aqueous acid (1M HCl or 2M
Part 3: Optimized Experimental Protocol
Objective: Synthesis of (Difluoromethyl)pyrazole Ketone via Grignard Addition.
Materials Table
| Reagent | Role | Equiv. | Notes |
| Substrate ( | Electrophile | 1.0 | Dry azeotropically with toluene if possible. |
| Grignard Reagent ( | Nucleophile | 1.5 - 3.0 | See Note A below. |
| CuBr·SMe₂ | Catalyst | 0.10 | Use fresh white crystals (green = oxidized). |
| THF (Anhydrous) | Solvent | [0.2 M] | Inhibitor-free preferred. |
| 1M HCl (aq) | Hydrolysis | Excess | Required for imine cleavage. |
Note A: Use 1.5 equiv if N-protected; use 3.0 equiv if N-unsubstituted.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon/Nitrogen.[1]
-
Solubilization: Add the Substrate and CuBr·SMe₂ (10 mol%) to the flask. Dissolve in anhydrous THF (concentration ~0.2 M).
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Why? Although nitriles often require heat, the initial addition of Grignard is exothermic. We control the initial mixing to prevent local overheating and decomposition of the
moiety.
-
-
Addition: Add the Grignard reagent dropwise over 15-20 minutes.
-
Observation: The solution color will likely change (often dark red or brown due to Cu-complexes).
-
-
Reaction Phase:
-
Allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2 hours.
-
Checkpoint: Check LCMS.
-
If SM remains: Heat to 60 °C (gentle reflux) for 1-2 hours.
-
Target Mass: Look for
(Imine) or (Hydrated Imine/Ketone).
-
-
-
Quench & Hydrolysis (Critical Step):
-
Cool back to 0 °C.
-
Slowly add 1M HCl (approx. 5 equiv). Caution: Gas evolution.
-
The Hydrolysis Cook: Stir the biphasic mixture vigorously at RT for 1 hour. If LCMS shows imine intermediate, heat the biphasic mixture to 50 °C for 30 minutes.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash organic layer with water, then Brine.
-
Dry over
, filter, and concentrate.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways and the role of the Copper catalyst.
Figure 2: Competition between deprotonation (grey path) and Cu-catalyzed addition (green path).
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
- Relevance: Establishes protocols for handling sensitive Grignard reagents and the use of additives (Turbo Grignards) to prevent side reactions.
-
(Review context via RSC)
-
Fleming, F. F., et al. (2013).[2] Metalated Nitriles: Halogen-Metal Exchange with
-Halonitriles. Journal of the American Chemical Society.[2]- Relevance: Discusses the stability of metallated nitriles and the competition between exchange and addition.
-
Ochi, Y., et al. (2018).[3] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Synform.
- Relevance: Specifically addresses the chemistry of difluoromethyl pyrazoles, highlighting the stability of the group and industrial synthesis routes.
-
BenchChem Technical Support. (2025).
-
Relevance: General troubleshooting for nitrile hydrolysis and temperature control.[1]
-
(Cited as general reference for standard operating procedure).
-
Sources
Stability of 5-acetyl-3-(difluoromethyl)-1H-pyrazole under basic conditions
This guide serves as a comprehensive technical support resource for researchers working with 5-acetyl-3-(difluoromethyl)-1H-pyrazole .[1][2] It is designed to troubleshoot stability issues, explain reactivity under basic conditions, and provide actionable protocols for synthesis and handling.[2]
Product Category: Fluorinated Heterocycles / Agrochemical Intermediates Key Reactivity: NH-Acidity, Ambident Nucleophile, Aldol Condensation Susceptibility Document ID: TS-PYR-CF2H-001[1][2]
Executive Summary: The "Base" Paradox
The stability of 5-acetyl-3-(difluoromethyl)-1H-pyrazole in basic media is governed by two competing factors:
-
Thermodynamic Stability of the Anion: The pyrazole ring is readily deprotonated (
) to form a stable, aromatic pyrazolate anion. This is the desired state for nucleophilic substitution (e.g., N-alkylation).[2] -
Kinetic Instability of the Acetyl Group: The acetyl side chain contains acidic
-protons ( ).[1] In the presence of strong bases or prolonged heating, this group undergoes aldol-type self-condensation , leading to dimeric impurities and yellow/brown discoloration.[2]
The Golden Rule: Use the mildest base possible (e.g.,
Troubleshooting Guide & FAQs
Q1: "I added NaOH to the white solid, and the solution turned bright yellow. Did it decompose?"
Status: Normal Operation.
-
Root Cause: You have generated the pyrazolate anion .
-
Explanation: The NH proton on the pyrazole ring is acidic.[3] Deprotonation restores the full aromaticity of the anion and delocalizes the negative charge. This delocalization often shifts the UV-Vis absorption into the visible spectrum (yellow shift).[2]
-
Action: Proceed with your reaction. However, if the solution turns dark brown or precipitates a tarry solid, this indicates oxidative degradation or polymerization (aldol condensation).[2]
Q2: "I am observing two spots on my TLC after N-alkylation. Which one is my product?"
Status: Regioselectivity Issue (Common). [1][2]
-
Root Cause: The pyrazolate anion is an ambident nucleophile .
-
Explanation: The anion can react at either Nitrogen atom (
or ).[2] Due to the asymmetry of the substituents ( vs. Acetyl), these two sites are not equivalent.[2] -
Technical Insight: Generally, steric hindrance dictates the major product. The acetyl group is planar but bulky; the
group is also sterically demanding and electronically repelling (lone pair repulsion). -
Resolution: You must separate these isomers via column chromatography. They typically have distinct
values (0.1 - 0.2 difference in Hex/EtOAc).[1][2]
Q3: "Is the difluoromethyl ( ) group stable to hydrolysis?"
Status: High Stability. [2]
-
Explanation: Unlike the trifluoromethyl (
) group, which can sometimes undergo hydrolysis to a carboxylate in highly specific basic conditions, the group is generally robust in aqueous bases (NaOH, KOH) at moderate temperatures.[2] -
Risk Factor: Avoid extremely strong organolithium bases (e.g.,
) without protecting the acetyl group, as these can deprotonate the carbon ( ), leading to carbene formation and decomposition.[2]
Mechanistic Visualization
The following diagram illustrates the competing pathways when the substrate is treated with base.
Caption: Reaction pathways of 5-acetyl-3-(difluoromethyl)-1H-pyrazole in base. Path A (Green) is desired; Path B (Red/Dotted) is degradation.
Experimental Protocols
Protocol A: Standard Stability Test
Use this protocol to verify if your specific basic conditions are safe before committing valuable starting material.
-
Preparation: Dissolve 50 mg of substrate in 1 mL of the target solvent (e.g., DMF, DMSO, or MeCN).
-
Base Addition: Add 2.0 equivalents of the base (e.g.,
, , or ).[2] -
Incubation: Stir at the intended reaction temperature (e.g.,
) for 4 hours. -
Analysis:
-
Take a 50
aliquot.[1] -
Quench with dilute HCl.[1]
-
Extract with EtOAc.[1]
-
TLC Analysis: Compare against the starting material. Look for a baseline spot (polymer) or a spot with slightly lower
(dimer).[1][2] -
NMR Check (Optional): Look for the disappearance of the acetyl methyl singlet (
ppm) or the appearance of vinyl protons (aldol product).[2]
-
Protocol B: Optimized N-Alkylation (Regiocontrol Strategy)
To minimize degradation and maximize yield.[1][2]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic but less hygroscopic than DMF; easier to remove, reducing heat exposure during workup.[1][2] |
| Base | Cesium Carbonate ( | The "Cesium Effect" often improves solubility and alkylation rates compared to |
| Temperature | Keep temperature low to prevent acetyl group condensation. | |
| Stoichiometry | 1.1 eq Base / 1.0 eq Electrophile | Avoid large excess of base which promotes degradation.[1] |
Step-by-Step:
-
Dissolve 1.0 eq of pyrazole in MeCN (0.2 M concentration).
-
Add 1.1 eq of
.[1] Stir for 15 min at Room Temp (RT). -
Add 1.05 eq of Alkyl Halide dropwise.[1]
-
Monitor by TLC.[1] If reaction is slow, heat to
. Do not reflux unless necessary.[1] -
Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Regiochemistry Deep Dive: The N1 vs. N2 Problem
When you alkylate this molecule, you will likely get a mixture.[4][5] The ratio depends on the "Steric vs. Electronic" battle.
-
Electronic Factor: The
group is electron-withdrawing (Inductive effect, ).[1][2] The Acetyl group is electron-withdrawing (Resonance effect, ).[1] The Nitrogen atom further from the strongest EWG is typically more nucleophilic. -
Steric Factor: The electrophile prefers the least hindered Nitrogen.
-
Result: In many cases involving 3-substituted-5-acetyl pyrazoles, the 1-alkyl-3-difluoromethyl-5-acetyl isomer (alkylation adjacent to acetyl) and 1-alkyl-5-difluoromethyl-3-acetyl isomer (alkylation adjacent to CF2H) form in ratios ranging from 60:40 to 90:10 depending on the alkyl halide size.[1][2]
Analytical Tip:
Use
-
Isomer A (N-alkyl adjacent to CF2H): Fluorine signal often shifts upfield due to steric compression/shielding from the alkyl group.[1][2]
-
Isomer B (N-alkyl distal to CF2H): Fluorine signal remains closer to the parent chemical shift.[1][2]
References
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- Relevance: Discusses the regioselectivity challenges in alkylating acetyl-CF3-pyrazoles using K2CO3 vs NaH.
-
Lévesque, F., et al. (2021).[2][6] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1]
- Relevance: Validates the stability and bioisosteric properties of the CF2H group in heterocyclic chemistry.
-
PubChem Compound Summary. (2025). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [1][2]
- Relevance: Provides physical property data (pKa, solubility)
-
Fustero, S., et al. (2011).[2] Recent Advances in the Synthesis of Fluorinated Pyrazoles. Chemical Reviews.
- Relevance: Comprehensive review on the reactivity and stability of fluorin
Sources
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | CID 46928351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hnjournal.net [hnjournal.net]
Controlling side reactions in the acetylation of 3-(difluoromethyl)pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to work with the acetylation of 3-(difluoromethyl)pyrazole. This important building block, a precursor to several commercial fungicides, presents unique challenges due to the electronic properties of the difluoromethyl group and the inherent reactivity of the pyrazole core.[1][2] This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you navigate and control the common side reactions encountered during its acetylation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I getting a mixture of two N-acetylated isomers when I try to acetylate my 3-(difluoromethyl)pyrazole?
Answer:
This is the most common challenge and is rooted in the fundamental chemistry of asymmetrically substituted pyrazoles. The issue is regioselectivity, and it arises from prototropic tautomerism.
The Underlying Chemistry: Tautomerism
An N-unsubstituted pyrazole like 3-(difluoromethyl)pyrazole exists as a dynamic equilibrium of two tautomeric forms: 3-(difluoromethyl)-1H-pyrazole and 5-(difluoromethyl)-1H-pyrazole.[3] The energy barrier for proton transfer between the two ring nitrogens is relatively low.[3] Consequently, your starting material is not a single species but a mixture of these two tautomers. When you perform the acetylation, both tautomers can react, leading to a mixture of two regioisomeric products: 1-acetyl-3-(difluoromethyl)pyrazole and 1-acetyl-5-(difluoromethyl)pyrazole.
The electron-withdrawing nature of the difluoromethyl (-CHF₂) group significantly influences this equilibrium. It increases the acidity of the adjacent N-H proton, which can affect the relative populations of the tautomers and the nucleophilicity of the opposite nitrogen atom.[3]
Troubleshooting & Control Strategies:
Controlling the N-acetylation regioselectivity involves manipulating the reaction conditions to favor one tautomer or reaction pathway over the other.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, and the product ratio reflects the relative rates of acetylation of the two nitrogen atoms in the most stable tautomer. At higher temperatures, a thermodynamically controlled equilibrium might be established, potentially allowing for isomerization to the more stable product.
-
Base and Counter-ion Selection: The choice of base is critical. Using a strong base like sodium hydride (NaH) deprotonates the pyrazole to form a sodium pyrazolide salt. The sodium cation can coordinate with the nitrogen atoms, sterically and electronically directing the incoming acetyl group. In contrast, weaker bases like potassium carbonate (K₂CO3) or triethylamine (Et₃N) may result in lower selectivity.[4][5] Studies on similar trifluoromethylated pyrazoles have shown that NaH can offer superior regioselectivity compared to K₂CO3.[5]
-
Solvent Polarity: The solvent can influence the tautomeric equilibrium. Aprotic polar solvents like DMF or acetonitrile are common, but experimenting with less polar solvents like THF or dioxane could alter the product ratio.
| Condition | Expected Outcome on Regioselectivity | Rationale |
| Base: NaH | Generally improves selectivity for one isomer. | Forms a tight ion pair, sterically and electronically directing the electrophile.[4] |
| Base: K₂CO₃ / Et₃N | Often results in a mixture of isomers. | Weaker interaction with the pyrazolide anion, leading to less facial discrimination. |
| Temperature: Low | Favors the kinetically preferred product. | Reduces thermal energy, preventing equilibration and favoring the path with the lowest activation energy. |
| Temperature: High | May favor the thermodynamically more stable product. | Provides energy to overcome activation barriers, potentially allowing for product isomerization. |
Workflow for Optimizing N-Acetylation Regioselectivity
Caption: Troubleshooting workflow for N-acetylation regioselectivity.
FAQ 2: I want N-acetylation, but my reaction is producing the C4-acetylated product. How can I change the selectivity?
Answer:
This is a classic case of competing N-acylation versus C-acylation (an electrophilic substitution). The outcome is almost entirely dictated by your choice of catalyst and reaction conditions.
The Underlying Chemistry: N- vs. C-Acylation
-
N-Acetylation: This is a nucleophilic attack from one of the ring nitrogen atoms onto the acetylating agent. It is typically favored under basic or neutral conditions, where the nitrogen atoms are the most nucleophilic sites.[6]
-
C4-Acetylation: This is a Friedel-Crafts type electrophilic aromatic substitution. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to attack by an electrophile.[6][7] This pathway requires the generation of a strong electrophile, typically the acylium ion (CH₃CO⁺), which is formed when an acylating agent (like acetyl chloride or acetic anhydride) is activated by a Lewis acid (e.g., AlCl₃, TiCl₄).[8]
Troubleshooting & Control Strategies:
To switch selectivity from C4 to N-acetylation, you must change the conditions to favor nucleophilic attack from nitrogen and disfavor the formation of a highly reactive acylium ion.
-
Eliminate the Lewis Acid: This is the most critical step. Lewis acids are catalysts for Friedel-Crafts acylation. Removing them will shut down the C4-acetylation pathway.
-
Choice of Acetylating Agent: Acetic anhydride is an excellent choice for N-acetylation. It is reactive enough to acylate the nitrogen but generally not reactive enough to acylate the deactivated C4 position without a catalyst.[9]
-
Use of a Base: Performing the reaction in the presence of a base like pyridine or triethylamine, or even using pyridine as the solvent, will facilitate N-acetylation by acting as a nucleophilic catalyst and an acid scavenger.
-
Temperature: N-acetylation can often be performed at or below room temperature, whereas Friedel-Crafts reactions sometimes require heating.
Protocol 1: Selective N-Acetylation of 3-(Difluoromethyl)pyrazole
This protocol is designed to maximize the yield of the N-acetylated products while minimizing C4-acetylation.
Materials:
-
3-(Difluoromethyl)pyrazole
-
Acetic Anhydride (Ac₂O), 1.1 equivalents
-
Pyridine (as solvent) or Triethylamine (Et₃N), 1.5 equivalents in an aprotic solvent like Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 3-(difluoromethyl)pyrazole (1.0 eq) in anhydrous pyridine or DCM containing Et₃N under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC to ensure consumption of the starting material.[10]
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine), followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetylated product mixture.
FAQ 3: My goal is C4-acetylation, but the reaction is very slow and gives poor yields. What's wrong?
Answer:
The low reactivity you are observing is a direct consequence of the potent electron-withdrawing nature of the 3-(difluoromethyl) group.
The Underlying Chemistry: Ring Deactivation
The -CHF₂ group strongly deactivates the pyrazole ring towards electrophilic substitution. It pulls electron density out of the aromatic system, making the C4 position significantly less nucleophilic and therefore less reactive towards electrophiles like the acylium ion.[3] This deactivation increases the energy barrier for the Friedel-Crafts reaction, leading to sluggish reactions and low yields under standard conditions.
Troubleshooting & Control Strategies:
To overcome this deactivation, you need to enhance the reactivity of the electrophile or increase the overall reaction energy, while being mindful of potential decomposition.
-
Stronger Lewis Acids: While AlCl₃ is a common choice, it can sometimes coordinate too strongly with the pyrazole nitrogens, further deactivating the ring or causing degradation. For deactivated heterocycles, other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) may offer better results.[8]
-
More Reactive Acylating Agent: Use acetyl chloride instead of acetic anhydride, as it is inherently more reactive.
-
Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously as it can also promote side reactions. Monitor the reaction closely.
-
Solvent Choice: Solvents like nitrobenzene or 1,2-dichloroethane are often used for Friedel-Crafts reactions as they are stable to the conditions and can facilitate the reaction.
-
N-Substitution: While adding steps, starting with an N-substituted pyrazole (e.g., 1-methyl-3-(difluoromethyl)pyrazole) can sometimes lead to cleaner C4-acylation. The N-substituent prevents competitive N-acetylation and can modulate the ring's electronic properties.
Protocol 2: C4-Acetylation of 1-Substituted-3-(Difluoromethyl)pyrazole
This protocol is a starting point for the challenging C4-acetylation of the deactivated pyrazole ring. It is recommended to use an N-substituted pyrazole for cleaner results.
Materials:
-
1-Substituted-3-(difluoromethyl)pyrazole (e.g., the 1-methyl derivative)
-
Acetyl Chloride (AcCl), 1.2 equivalents
-
Anhydrous Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄), 1.5 equivalents
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
To a flask under an inert atmosphere, add the anhydrous solvent (DCE or DCM) and the Lewis acid (AlCl₃ or TiCl₄).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to form the acylium ion complex.
-
In a separate flask, dissolve the 1-substituted-3-(difluoromethyl)pyrazole (1.0 eq) in the anhydrous solvent.
-
Slowly add the pyrazole solution to the stirred acylium ion complex at 0 °C.
-
After addition, allow the reaction to slowly warm to room temperature and then, if necessary, heat to 40-50 °C.
-
Monitor the reaction carefully by TLC or HPLC.[10]
-
Once complete, cool the reaction back to 0 °C and quench by very carefully and slowly adding crushed ice, followed by dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Summary of Side Reactions and Control Strategies
| Side Reaction | Primary Cause | Recommended Control Strategy |
| N-Regioisomer Mixture | Tautomerism of the starting 3-(difluoromethyl)pyrazole.[3] | Use a strong base (NaH), control temperature (0 °C or lower), and select an appropriate aprotic solvent.[4][5] |
| Unwanted C4-Acetylation | Use of a Lewis acid catalyst (e.g., AlCl₃), promoting Friedel-Crafts reaction.[8] | Remove the Lewis acid. Use acetic anhydride with a base like pyridine or Et₃N at moderate temperatures.[9] |
| Unwanted N-Acetylation | Absence of a Lewis acid catalyst. Nitrogen atoms are more nucleophilic.[6] | Introduce a Lewis acid (AlCl₃, TiCl₄) with acetyl chloride to generate a strong electrophile for C4 attack.[8] |
| Di-Acetylation (N and C) | Excess acetylating agent, high temperatures, or prolonged reaction times. | Use stoichiometric amounts (1.0-1.1 eq) of the acetylating agent, lower the temperature, and monitor the reaction closely.[10] |
Acetylation Pathways of 3-(Difluoromethyl)pyrazole
Caption: Competing N-acetylation and C4-acetylation pathways.
References
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH. (2019). Available at: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. (Date not available). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available at: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. (2023). Available at: [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH. (Date not available). Available at: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC, NIH. (2023). Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. (Date not available). Available at: [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. (Date not available). Available at: [Link]
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Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC, NIH. (2024). Available at: [Link]
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Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. ACS Publications. (2014). Available at: [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. (2023). Available at: [Link]
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PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. (2020). Available at: [Link]
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Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. (2012). Available at: [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC, NIH. (Date not available). Available at: [Link]
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The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. (2007). Available at: [Link]
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Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. (2024). Available at: [Link]
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Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Applicable Chemistry. (2022). Available at: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. (2022). Available at: [Link]
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SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Der Pharma Chemica. (Date not available). Available at: [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. (Date not available). Available at: [Link]
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Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ResearchGate. (Date not available). Available at: [Link]
-
The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Academia.edu. (Date not available). Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021). Available at: [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. (2022). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Shifts of 5-acetyl-3-(difluoromethyl)-1H-pyrazole and its Analogs
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in this endeavor, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts for 5-acetyl-3-(difluoromethyl)-1H-pyrazole, a heterocyclic scaffold of growing interest in medicinal chemistry. By comparing its expected spectral properties with those of structurally related analogs, we aim to provide a predictive framework for scientists working with similar fluorinated molecules.
The Unique Position of ¹⁹F NMR in Structural Elucidation
The fluorine-19 nucleus is an ideal probe for NMR spectroscopy.[1][2][3] With a natural abundance of 100% and a high gyromagnetic ratio, it offers sensitivity comparable to that of proton (¹H) NMR.[1][3] What sets ¹⁹F NMR apart is its expansive chemical shift range, often spanning over 800 ppm, which minimizes signal overlap and enhances the resolution of distinct fluorine environments within a molecule.[1] This sensitivity to the molecular landscape makes ¹⁹F NMR a powerful technique for confirming the identity and purity of fluorinated compounds, as well as for studying their interactions with biological targets.[2]
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the precise chemical shift. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups lead to upfield shifts (more negative ppm values).
Below is a table comparing the reported ¹⁹F NMR chemical shifts of various 3-(difluoromethyl)-1H-pyrazole derivatives. This data provides a valuable reference for estimating the chemical shift of our target molecule.
| Compound | Substituents | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constant (²JHF, Hz) | Reference |
| 1-(Difluoromethyl)-3-methyl-1H-pyrazole | 1-CHF₂, 3-CH₃ | CDCl₃ | -94.16 | 58.0 | [5] |
| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | 1-CHF₂, 5-CH₃ | CDCl₃ | -94.87 | 60.2 | [5] |
| 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid | 1-CHF₂, 3-COOH | DMSO-d₆ | -94.39 | 60.0 | [7] |
| 1-(Difluoromethyl)-1H-pyrazole-5-carboxamide | 1-CHF₂, 5-CONH₂ | DMSO-d₆ | -95.13 | 58.0 | [6] |
| 3-(Difluoromethyl)-5-fluoro-4-phenyl-1-(p-tolyl)-1H-pyrazole | 3-CHF₂, 5-F, 4-Ph, 1-p-tolyl | CDCl₃ | -111.24 | 53.8 | [4] |
| 1-(tert-butyl)-3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde | 1-t-Bu, 3-CHF₂, 5-CHO | CDCl₃ | -115.29 | 53.9 | [4] |
Based on the data above, the presence of an acetyl group at the 5-position of the pyrazole ring, which is an electron-withdrawing group, is expected to deshield the fluorine nuclei of the 3-(difluoromethyl) group. Therefore, the ¹⁹F NMR chemical shift for 5-acetyl-3-(difluoromethyl)-1H-pyrazole is predicted to be in the range of -110 to -115 ppm in a non-polar solvent like CDCl₃.
Factors Influencing ¹⁹F NMR Chemical Shifts
Several factors can influence the observed ¹⁹F NMR chemical shift, and understanding these is critical for accurate spectral interpretation.[8]
-
Solvent Effects: The polarity of the solvent can significantly impact the chemical shift.[9][10] A change in solvent can alter the electronic environment around the fluorine nuclei, leading to shifts of several ppm.[1] It is therefore crucial to report the solvent used for any ¹⁹F NMR measurement.
-
Electronic Environment: As demonstrated in the comparative data, the electronic properties of substituents on the heterocyclic ring are a primary determinant of the chemical shift.[8]
-
Molecular Topology and Steric Effects: The three-dimensional arrangement of atoms can influence the shielding of the fluorine nucleus.[8] Steric hindrance can cause distortions in bond angles and distances, leading to observable changes in the ¹⁹F NMR spectrum.
Predicting ¹⁹F NMR Shifts: The Role of Computational Methods
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters.[9][11][12] By calculating the magnetic shielding tensor, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values.[9][10] For fluorinated aromatic and heterocyclic compounds, specific scaling factors can be applied to DFT calculations to improve the accuracy of the predicted shifts.[9][10][11]
Caption: Workflow comparing experimental and computational approaches for ¹⁹F NMR chemical shift determination.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following provides a standardized protocol for acquiring high-quality ¹⁹F NMR spectra of small molecules like 5-acetyl-3-(difluoromethyl)-1H-pyrazole.
1. Sample Preparation:
a. Weigh approximately 5-10 mg of the solid compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should be reported with the spectral data. c. For accurate chemical shift referencing, an internal standard can be added. Common standards include CFCl₃ (0 ppm) or a compound with a known, well-separated ¹⁹F resonance.[1]
2. NMR Spectrometer Setup:
a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F probe. d. Set the spectrometer to the correct ¹⁹F frequency.
3. Data Acquisition:
a. A standard 1D pulse-acquire sequence is typically sufficient. b. Set the spectral width to encompass the expected chemical shift range. A width of 200-250 ppm is a good starting point for fluorinated organic molecules.[13] c. Position the transmitter offset in the center of the expected spectral region. d. Set the acquisition time to 1-2 seconds for adequate resolution.[13] e. Use a relaxation delay (D1) of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the T₁ of the fluorine nucleus of interest.[13] f. Acquire a sufficient number of scans (e.g., 16, 64, or 128) to achieve a good signal-to-noise ratio. g. Proton decoupling (e.g., using a zgfhigqn pulse sequence on Bruker systems) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlet peaks for each unique fluorine environment.[13]
4. Data Processing:
a. Apply a Fourier transform to the free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption lineshapes. c. Apply baseline correction. d. Calibrate the chemical shift axis using the internal standard or a known solvent peak.
Caption: Step-by-step experimental workflow for ¹⁹F NMR spectroscopy.
Conclusion
The ¹⁹F NMR spectrum is a powerful descriptor for fluorinated molecules, providing a sensitive fingerprint of the chemical environment. For 5-acetyl-3-(difluoromethyl)-1H-pyrazole, a ¹⁹F NMR chemical shift in the range of -110 to -115 ppm is anticipated, characterized by a doublet with a coupling constant of approximately 50-60 Hz. This prediction, based on the analysis of structurally similar compounds, serves as a valuable guide for researchers in the synthesis and characterization of novel pyrazole-based therapeutic agents. The judicious application of ¹⁹F NMR, coupled with an understanding of the factors influencing chemical shifts and the potential for computational prediction, will undoubtedly continue to accelerate the pace of drug discovery and development.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetyl-Difluoromethyl Pyrazoles
Introduction
In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The introduction of acetyl and difluoromethyl substituents onto the pyrazole scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][5][6] Understanding the mass spectrometry (MS) fragmentation patterns of these substituted pyrazoles is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of acetyl- and difluoromethyl-substituted pyrazoles, offering experimentally-grounded insights for researchers in the field.
Core Principles of Pyrazole Fragmentation
Under electron ionization (EI) conditions, typically at 70 eV, the pyrazole ring undergoes characteristic fragmentation pathways.[7][8] The initial event is the formation of a molecular ion (M+•), which then undergoes a series of unimolecular decompositions.[9] For the parent pyrazole, the fragmentation is often characterized by the loss of neutral molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂).[7] The stability of the resulting fragment ions dictates the major fragmentation pathways observed in the mass spectrum.
The Influence of the Acetyl Group on Pyrazole Fragmentation
The presence of an acetyl group, a strong electron-withdrawing group, significantly directs the fragmentation of the pyrazole ring. The fragmentation of 4-acetylpyrazole, for instance, demonstrates a characteristic two-step loss of the substituent.[8] A primary fragmentation pathway involves the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, leading to the loss of a ketene (CH₂CO) radical, or through a McLafferty rearrangement if an appropriate gamma-hydrogen is available.[10]
A dominant fragmentation pathway for acetyl-substituted pyrazoles is the loss of a methyl radical (•CH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO). The resulting ion can then undergo further fragmentation characteristic of the pyrazole ring itself.
The Influence of the Difluoromethyl Group on Pyrazole Fragmentation
The difluoromethyl (CF₂H) group, also electron-withdrawing via induction, imparts distinct fragmentation characteristics.[6] A hallmark of trifluoromethyl-substituted heterocycles, which serves as a close proxy, is the loss of a trifluoromethyl radical (•CF₃) or the rearrangement involving the fluorine atoms.[11] In the case of difluoromethyl groups, the loss of a difluoromethyl radical (•CF₂H) is a plausible pathway.
Furthermore, a notable fragmentation pathway for compounds containing a trifluoromethyl group is the expulsion of difluorocarbene (:CF₂).[11] This pathway is also anticipated for difluoromethyl-substituted pyrazoles, leading to a fragment ion with a mass-to-charge ratio (m/z) of M-50. The stability of the resulting carbene and the cation radical influences the prevalence of this pathway.
Comparative Fragmentation Analysis: Acetyl vs. Difluoromethyl Pyrazoles
The divergent electronic properties of the acetyl and difluoromethyl groups lead to distinct and comparable fragmentation patterns.
| Feature | Acetyl-Substituted Pyrazoles | Difluoromethyl-Substituted Pyrazoles | Rationale |
| Primary Neutral Loss | Loss of •CH₃ (m/z 15) followed by CO (m/z 28) | Loss of •CF₂H (m/z 51) or :CF₂ (m/z 50) | The C-C bond in the acetyl group is weaker than the C-F bond. The difluoromethyl group can undergo rearrangement to eliminate difluorocarbene. |
| Key Fragment Ions | [M-15]⁺, [M-43]⁺ | [M-51]⁺, [M-50]⁺• | Formation of a stable acylium ion for acetyl pyrazoles versus the loss of the fluoroalkyl substituent. |
| Ring Fragmentation | Can be suppressed by substituent-driven fragmentation | Can be more prominent after the initial loss of the difluoromethyl group | The initial fragmentation of the acetyl group is often a very favorable pathway, leading to a stable fragment that may not readily undergo further ring cleavage. |
The acetyl group, with its carbonyl functionality, provides a clear and predictable fragmentation handle. The difluoromethyl group, in contrast, introduces more complex fragmentation pathways, including rearrangements and the loss of fluorinated species.
Experimental Protocol for Mass Spectrometry Analysis
To obtain high-quality and reproducible mass spectra for acetyl-difluoromethyl pyrazoles, the following protocol is recommended:
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct infusion system.
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.[7]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.
-
Data Acquisition: Acquire data over a mass range of m/z 40-500 to ensure detection of both the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for acetyl- and difluoromethyl-substituted pyrazoles.
Caption: Fragmentation of Difluoromethyl-Pyrazoles
Conclusion
The fragmentation patterns of acetyl- and difluoromethyl-substituted pyrazoles are dictated by the distinct electronic properties of these substituents. The acetyl group typically directs fragmentation through the loss of a methyl radical and carbon monoxide, yielding a stable acylium ion. In contrast, the difluoromethyl group promotes fragmentation via the loss of a difluoromethyl radical or through the rearrangement and elimination of difluorocarbene. A thorough understanding of these competing fragmentation pathways is essential for the accurate structural characterization of this important class of heterocyclic compounds. By applying the principles and experimental protocols outlined in this guide, researchers can confidently identify and characterize novel acetyl-difluoromethyl pyrazole derivatives.
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A Comparative Guide to the Melting Points of 3-Acetyl- and 5-Acetyl-Difluoromethyl-1H-Pyrazoles
An In-depth Analysis for Medicinal and Process Chemistry Professionals
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds, particularly pyrazole derivatives, have emerged as privileged scaffolds.[1][2] Their unique physicochemical properties, metabolic stability, and binding affinities make them indispensable. The introduction of a difluoromethyl (CHF₂) group, for instance, can significantly modulate lipophilicity and hydrogen bond donating capacity, while an acetyl group provides a key site for further functionalization or interaction with biological targets.
However, the successful transition of a promising compound from discovery to development hinges on a thorough understanding of its fundamental physical properties, such as its melting point. The melting point is not merely a measure of purity but a critical parameter that influences solubility, dissolution rate, crystal form (polymorphism), and ultimately, the manufacturability and bioavailability of an active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of two key regioisomers: 3-acetyl-5-(difluoromethyl)-1H-pyrazole and 5-acetyl-3-(difluoromethyl)-1H-pyrazole . While specific experimental data for these exact compounds is not widely published, this document establishes a robust theoretical and experimental framework for their analysis. We will delve into the structural nuances that dictate their melting points, provide a self-validating experimental protocol for their determination, and interpret the expected outcomes based on established principles of physical organic chemistry.
Structural Isomerism: A Tale of Two Pyrazoles
The core difference between the two molecules lies in the placement of the acetyl and difluoromethyl substituents on the pyrazole ring. This seemingly minor change in topology has profound implications for the molecule's electronic distribution, steric profile, and capacity for intermolecular interactions.
Figure 1: Chemical structures of the two regioisomers.
Theoretical Framework: Predicting Melting Point Differences
The energy required to break the crystal lattice of a solid and transition it to a liquid state is directly related to the strength of its intermolecular forces.[3][4] For pyrazole derivatives, the primary forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
| Influencing Factor | 3-acetyl-5-(difluoromethyl)-1H-pyrazole | 5-acetyl-3-(difluoromethyl)-1H-pyrazole | Anticipated Impact on Melting Point |
| Hydrogen Bonding | The N-H of the pyrazole ring acts as a hydrogen bond donor. The carbonyl oxygen of the acetyl group and the nitrogen at position 2 are primary acceptors. | Identical hydrogen bonding capabilities exist. However, the proximity of the electron-withdrawing CHF₂ group to the N-H in the 3-acetyl isomer could slightly increase its acidity, potentially leading to stronger hydrogen bonds. | A stronger hydrogen bonding network generally leads to a higher melting point. The 3-acetyl isomer may have a slight advantage. |
| Dipole-Dipole Interactions | The acetyl and CHF₂ groups are both strongly electron-withdrawing, creating significant molecular dipoles. | The relative orientation of these dipoles differs, leading to a different overall molecular dipole moment. | A larger net molecular dipole and more efficient packing to maximize dipole-dipole attractions in the crystal lattice will increase the melting point.[5] This is difficult to predict without crystallographic data. |
| Molecular Symmetry & Packing | The asymmetry of the substitution pattern will influence how efficiently the molecules can pack into a crystal lattice. | The alternative substitution pattern will result in a different molecular shape and, consequently, a different crystal packing arrangement. | More symmetric molecules or those that can pack more compactly and efficiently tend to have higher melting points due to maximized van der Waals forces.[5] The isomer that forms a more stable and dense crystal lattice will have the higher melting point. |
The crystal structure of related acetylpyrazoles reveals that strong intermolecular N-H···N hydrogen bonds between pyrazole rings and weaker C–H···O=C hydrogen bonds involving the carbonyl group are critical in forming stable supramolecular assemblies.[6] The interplay of these forces, dictated by the substituent positions, will be the ultimate determinant of the melting point.
Figure 2: Key intermolecular forces influencing crystal lattice energy.
Experimental Protocol: High-Fidelity Melting Point Determination
To obtain reliable and reproducible melting point data, a standardized procedure is paramount. The capillary method using a digital melting point apparatus is the industry standard for its accuracy and small sample requirement.
Causality-Driven Methodology
This protocol is designed to be self-validating by ensuring sample integrity and precise measurement, eliminating common sources of error.
1. Sample Preparation (The Foundation of Accuracy)
-
Step 1.1: Ensure Sample Purity & Dryness. The sample must be of high purity (ideally >99%), confirmed by NMR or LC-MS. Crucially, it must be completely dry, as residual solvent will act as an impurity and cause melting point depression and broadening.[7]
-
Rationale: Impurities disrupt the crystal lattice, requiring less energy to break it apart. Solvents create a eutectic mixture, leading to premature melting over a wide range.
-
-
Step 1.2: Pulverize the Sample. Using a clean agate mortar and pestle, grind the crystalline sample into a fine, homogeneous powder.
-
Rationale: A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different temperatures and leading to a sharp, accurate reading.[7]
-
2. Capillary Tube Loading
-
Step 2.1: Load the Capillary. Press the open end of a thin-walled capillary tube into the powdered sample until a small amount enters the tube.
-
Step 2.2: Pack the Sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube through a long glass tube onto the benchtop to pack the sample tightly.[8]
-
Rationale: Proper packing eliminates air pockets, ensuring efficient heat transfer from the apparatus to the sample.
-
-
Step 2.3: Verify Sample Height. The final packed sample height should be 2-3 mm.
3. Melting Point Measurement
-
Step 3.1: Initial Rapid Determination (Optional but Recommended). Place the loaded capillary in the apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting point. This saves time in subsequent, more precise measurements.
-
Step 3.2: Cooldown and Sample Reload. Allow the apparatus to cool to at least 20 °C below the approximate melting point. Use a fresh sample in a new capillary tube for each subsequent measurement.
-
Rationale: A previously melted and re-solidified sample may have a different crystal structure (polymorph) and will not give a reliable melting point for the original material.[8]
-
-
Step 3.3: Precise Determination. Insert the new capillary. Heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Rationale: A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate reading.[9]
-
-
Step 3.4: Record the Melting Range. Record two temperatures:
-
The temperature at which the first droplet of liquid appears.
-
The temperature at which the last solid crystal melts completely.
-
Rationale: A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C. A broad range indicates the presence of impurities.
-
-
Step 3.5: Repeat for Reproducibility. Conduct the measurement in triplicate to ensure the results are consistent and reliable.
Figure 3: Standard Operating Procedure for Melting Point Determination.
Conclusion and Outlook
The determination and comparison of the melting points of 3-acetyl- and 5-acetyl-difluoromethyl-1H-pyrazole isomers is a critical exercise in physical property characterization. While we hypothesize that subtle differences in hydrogen bonding strength and crystal packing efficiency will lead to distinct melting points, only careful experimental work can provide a definitive answer. The isomer with the more stable crystal lattice, arising from a superior combination of intermolecular forces, will exhibit the higher melting point.
For professionals in drug development, this difference is not academic. A higher melting point often correlates with lower solubility but greater thermodynamic stability, which can be advantageous for API formulation and shelf-life. By employing the rigorous protocol outlined in this guide, researchers can generate the high-quality data needed to make informed decisions in candidate selection and process development, ultimately accelerating the journey from the laboratory to the clinic.
References
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University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Weiss, D., et al. (2007). Solid-state and Calculated Electronic Structure of 4-Acetylpyrazole. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
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Millersville University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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Zeitschrift für Kristallographie - New Crystal Structures. (2021, May). Synthesis and crystal structure of the novel chiral acetyl-3-thiophene-5-(9-anthryl)-2-pyrazoline, C23H18N2OS. Retrieved from [Link]
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International Journal of Scientific Research in Engineering and Management. (2025, May 8). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
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PubMed. (2008, September 1). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]
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PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]
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IUCrData. (n.d.). Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
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Asian Journal of Pharmacy and Technology. (2022, May 18). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the.... Retrieved from [Link]
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Arkivoc. (2025, June 27). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]
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ResearchGate. (2019, September). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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ACS Omega. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Retrieved from [Link]
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ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Retrieved from [Link]
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European Patent Office. (2022, June 8). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Retrieved from [Link]
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PMC. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
